4-(Octylthio)butyric acid
Description
4-(Octylthio)butyric acid is a sulfur-containing carboxylic acid derivative characterized by an octylthio (S-C₈H₁₇) group attached to the fourth carbon of a butyric acid backbone. The sulfur atom may enhance lipophilicity and alter reactivity compared to oxygen-based analogs, influencing solubility, stability, and biological activity.
Properties
CAS No. |
116346-23-7 |
|---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
4-octylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-10-15-11-8-9-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
GUDSRDGLYIGGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Indole-3-butyric Acid (CAS 133-32-4)
- Structure : Features a butyric acid chain linked to an indole ring at the third position .
- Applications : Widely used as a plant growth hormone to stimulate root development in agriculture .
- Key Differences: The aromatic indole group confers polar and hydrogen-bonding capabilities, contrasting with the nonpolar octylthio group in this compound.
2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)
- Structure : Contains a branched octylphenyl group attached to an acetic acid backbone .
- Applications : Likely used in surfactants or polymer additives due to its long alkyl chain.
- Key Differences : The acetic acid (C2) backbone and phenyl group reduce chain flexibility compared to the butyric acid (C4) structure of this compound.
4-(4-Chloro-2-methylphenoxy)butyric Acid (MCPB, CAS 94-81-5)
- Structure: A phenoxy group with chloro and methyl substituents attached to butyric acid .
- Applications : Herbicidal activity, similar to MCPA, targeting broadleaf weeds .
- Key Differences : The electron-withdrawing chlorine atom enhances herbicidal potency, whereas the octylthio group in this compound may prioritize surfactant behavior.
4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric Acid (CAS 17385-98-7)
- Structure: A complex derivative with a brominated benzylidene-thiazolidinone ring system .
- Applications: Potential pharmaceutical use due to the thiazolidinone core, which is associated with antimicrobial or antidiabetic activity.
- Key Differences : The heterocyclic ring introduces rigidity and multiple functional groups, contrasting with the simpler aliphatic structure of this compound.
Data Table: Comparative Overview
Table 1. Structural and Functional Comparison of Butyric Acid Derivatives
Implications of Structural Variations
- Lipophilicity : The octylthio group in this compound likely increases hydrophobicity compared to Indole-3-butyric acid but may reduce it relative to 2-(4-Octylphenyl)acetic acid due to sulfur’s polarizability.
- Toxicity : Safety data for analogs like MCPB emphasize handling precautions due to herbicidal activity , whereas this compound’s toxicity profile remains undefined.
Q & A
Q. What analytical approaches confirm the compound’s role in observed biochemical effects vs. off-target interactions?
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